molecular formula C15H13N5O3 B2550232 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide CAS No. 1904310-74-2

3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide

Cat. No. B2550232
CAS RN: 1904310-74-2
M. Wt: 311.301
InChI Key: FMQGFLHRQSEQFN-UHFFFAOYSA-N
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Description

The compound "3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide" is a heterocyclic compound that appears to be related to the class of 1,2,3-triazine 1-oxides and 1,2,4-triazin-6(1H)-ones. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic structures, which are important in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 1,2,3-triazine 1-oxides can be achieved through reactions with vinyldiazoacetates and tert-butyl nitrite, forming stable heterocyclic compounds that can undergo further reactions to form a variety of structures . Additionally, the synthesis of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone, a related compound, involves the use of nitrile imine 1,3-dipoles, which can react with palladium(II) complexes to form various substituted triazine derivatives . Another approach for synthesizing triazine derivatives involves a sequential aza-Wittig/cycloaddition/ring-transformation mechanism, starting from methyl 2-(N-triphenylphosphoranylidene)aminonicotinate and aryl isocyanates .

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been confirmed by spectral data and single-crystal X-ray crystallography, particularly for palladium(II) complexes derived from oxidative coupling reactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

1,2,3-Triazine 1-oxides exhibit versatility in chemical reactions, such as nucleophilic addition to form pyrimidines, polysubstituted pyridines, and pyrazolo[1,5-a]pyrimidines . The oxidative coupling of alkanones with triazine derivatives in the presence of palladium(II) leads to the formation of complexes that incorporate amino acid derivatives . Furthermore, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide results in the formation of triazine derivatives upon refluxing in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazine derivatives are influenced by their molecular structure and the substituents present on the triazine ring. The stability of these compounds under various conditions, their solubility in different solvents, and their reactivity towards various nucleophiles are important characteristics that determine their suitability for further chemical transformations . The ability to undergo clean reactions at room temperature and the base-catalyzed nature of some of these reactions highlight the practicality of using triazine derivatives in synthetic chemistry .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have shown a wide array of functionalities in organic synthesis and catalysis. These functionalities are crucial for forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif is utilized in advanced chemistry investigations, underscoring its value in the synthesis of complex organic molecules (Li et al., 2019).

Drug Development Applications

Triazine and its derivatives have been extensively explored for their pharmacological activities. The triazine scaffold, including 1,2,3-triazine, plays a significant role in medicinal chemistry, exhibiting a broad spectrum of biological activities. These activities range from antibacterial, antifungal, and anticancer to antiviral and anti-inflammatory effects. The potential of triazine nucleus as a core moiety for drug development is highlighted, suggesting its importance in the discovery of future therapeutics (Verma et al., 2019).

Biological Significance

The bioactivity of heterocyclic compounds, including those with a triazine base, has been a subject of considerable research interest. These compounds are investigated for their anticancer, antibacterial, and anti-inflammatory properties, among others. Their simple synthesis coupled with a broad spectrum of activities underscores their potential as scaffolds for antitumor compounds, thereby contributing significantly to the field of bioactive heterocycles (Cascioferro et al., 2017).

Future Directions

Future research could focus on exploring the synthesis, properties, and potential applications of this compound. Given the interesting structure of this molecule, it could be a valuable target for study in the fields of organic chemistry and materials science .

properties

IUPAC Name

1-oxido-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-14(11-4-3-8-19(23)10-11)16-7-9-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8,10H,7,9H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGFLHRQSEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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